molecular formula C16H16N4O4S B12179117 4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12179117
M. Wt: 360.4 g/mol
InChI Key: TXPJZWKRMDRZHV-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of methoxy groups at positions 4 and 7 on the indole ring, a thiazole moiety, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction involving a thioamide and an α-haloketone.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indole derivative with an appropriate amine and a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation Products: Oxo derivatives of the indole ring.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Uniqueness

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups, thiazole moiety, and carboxamide group collectively contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H16N4O4S/c1-23-11-3-4-12(24-2)14-9(11)7-10(19-14)15(22)18-8-13(21)20-16-17-5-6-25-16/h3-7,19H,8H2,1-2H3,(H,18,22)(H,17,20,21)

InChI Key

TXPJZWKRMDRZHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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